![molecular formula C20H20ClN3O2S B2447913 N-(3-chloro-4-methylphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 688336-55-2](/img/structure/B2447913.png)
N-(3-chloro-4-methylphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide, also known as CEM-102, is a novel antibiotic that has been synthesized and studied extensively in recent years. This compound belongs to the class of imidazole-based antibiotics and has shown promising results in treating various bacterial infections.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This leads to the inhibition of peptide bond formation, resulting in the inhibition of bacterial growth.
Biochemical and Physiological Effects
N-(3-chloro-4-methylphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide has been shown to have low toxicity and is well-tolerated in animal studies. It has been shown to have good pharmacokinetic properties, with high bioavailability and a long half-life. N-(3-chloro-4-methylphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide has also been shown to have low potential for drug-drug interactions, making it a promising candidate for combination therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-methylphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide has several advantages for use in laboratory experiments, including its broad-spectrum activity against a wide range of bacteria, its low toxicity, and good pharmacokinetic properties. However, one limitation of N-(3-chloro-4-methylphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide is its limited solubility in water, which may affect its efficacy in some experimental settings.
Orientations Futures
There are several potential future directions for research on N-(3-chloro-4-methylphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide. One area of interest is the development of combination therapies that include N-(3-chloro-4-methylphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide, as this may enhance its efficacy against drug-resistant bacteria. Another potential avenue of research is the optimization of N-(3-chloro-4-methylphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide's pharmacokinetic properties, such as increasing its solubility in water. Additionally, further studies are needed to investigate the potential use of N-(3-chloro-4-methylphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide in treating other bacterial infections, such as those caused by Mycobacterium tuberculosis.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-methylphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide involves the reaction of 2-mercaptoacetamide with 1-(4-ethoxyphenyl)imidazole-2-carboxaldehyde, followed by the addition of 3-chloro-4-methylbenzoyl chloride. The resulting product is then purified using column chromatography to obtain pure N-(3-chloro-4-methylphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide.
Applications De Recherche Scientifique
N-(3-chloro-4-methylphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide has been extensively studied for its antibacterial properties and has shown efficacy against a wide range of gram-positive and gram-negative bacteria, including drug-resistant strains. It has been shown to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, leading to the inhibition of bacterial growth.
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2S/c1-3-26-17-8-6-16(7-9-17)24-11-10-22-20(24)27-13-19(25)23-15-5-4-14(2)18(21)12-15/h4-12H,3,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJCJTHUBDAUOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC(=C(C=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

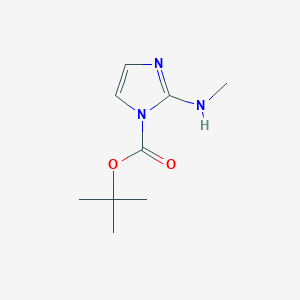
![N1-(2,4-dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2447833.png)
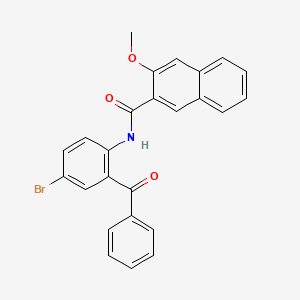
![1-[(2-chloro-6-fluorobenzyl)oxy]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2447836.png)
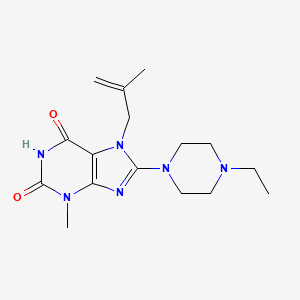
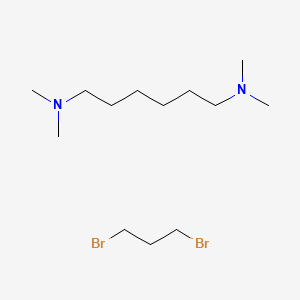
![N-[3-tert-butyl-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazol-5-yl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2447839.png)
![4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}aniline hydrochloride](/img/structure/B2447840.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-methoxy-7-methylbenzofuran-3(2H)-one](/img/structure/B2447841.png)

![[5-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol;hydrochloride](/img/structure/B2447846.png)
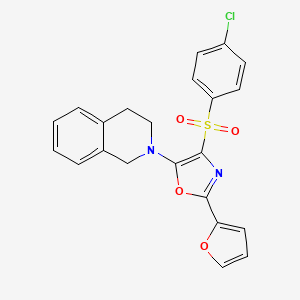

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2447853.png)